(E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Description

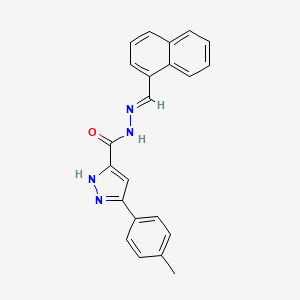

The compound (E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a central pyrazole ring substituted with a p-tolyl group (methyl-substituted phenyl) at position 3 and a naphthalen-1-ylmethylene hydrazide moiety at position 3.

Properties

IUPAC Name |

3-(4-methylphenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O/c1-15-9-11-17(12-10-15)20-13-21(25-24-20)22(27)26-23-14-18-7-4-6-16-5-2-3-8-19(16)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSIWZBCQQBQMC-OEAKJJBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalen-1-ylmethylene hydrazine with 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, industrial methods would likely incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including (E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide. Research indicates that pyrazole compounds exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating potent activity .

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives exhibit considerable anti-inflammatory activity, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin . The presence of electron-donating groups in the structure enhances this activity.

Anticancer Potential

The anticancer properties of pyrazole derivatives have also been investigated, with some compounds showing promising results as inhibitors of various cancer cell lines. For instance, certain substituted pyrazoles have been identified as effective against EGFR-TK inhibitors, suggesting their potential role in cancer therapeutics .

Synthesis Methodologies

The synthesis of this compound typically involves the condensation reaction between naphthaldehyde and p-tolyl hydrazine followed by further modifications to introduce the carbohydrazide moiety. Common methods include:

- Refluxing with Solvents: Utilizing solvents such as ethanol or acetic acid under reflux conditions to facilitate the reaction.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by providing rapid heating and uniform energy distribution .

Case Study: Antimicrobial Evaluation

A study evaluated a series of pyrazole derivatives, including this compound, for their antimicrobial efficacy. The results indicated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values as low as 0.22 μg/mL .

Case Study: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, the compound was tested in a rat model for acute inflammation. Results showed a marked reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (E)-N’-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical properties of pyrazole-carbohydrazides are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl group (electron-donating methyl) in the target compound may enhance metabolic stability compared to electron-withdrawing substituents like nitro (3-nitrophenyl in ) or chloro (2,4-dichlorobenzylidene in ), which increase lipophilicity but reduce solubility.

- Bulkier Substituents : Naphthalenyl groups (e.g., naphthalen-2-yl in ) contribute to π-π stacking interactions in biological targets, whereas tert-butylbenzyl groups (as in ) enhance steric effects, improving selectivity for enzymes like sphingosine kinase.

Key Findings:

- Anticancer Potential: The target compound’s naphthalenyl and p-tolyl groups may synergize to inhibit cancer cell proliferation, akin to SKi-178’s SK1 inhibition and Compound 26’s apoptosis induction .

- Receptor Binding : Fluorinated analogs (e.g., 5-(4-fluorophenyl) in ) show ERα affinity comparable to tamoxifen derivatives, suggesting the target compound’s p-tolyl group could be optimized for hormone receptor targeting.

- Enzyme Selectivity : Substituents like methoxy (SKi-178) or hydroxy groups enhance selectivity for specific enzymes, reducing off-target effects .

Biological Activity

(E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. The following sections will detail its biological activities, including anti-inflammatory, antibacterial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented as follows:

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds have been evaluated in various in vivo models, demonstrating their potential to inhibit inflammatory responses.

Case Study: In Vivo Anti-inflammatory Assessment

In a study assessing the anti-inflammatory properties of several pyrazole derivatives, the compound showed a notable reduction in paw edema in carrageenan-induced rat models. The percentage inhibition was comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating promising therapeutic potential .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been explored against various bacterial strains.

Research Findings:

A recent investigation revealed that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. Specifically, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

3. Anticancer Properties

Emerging research suggests that pyrazole derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.